molecular formula C23H24N2O4S B3584843 N-[4-(tert-butylsulfamoyl)phenyl]-2-phenoxybenzamide

N-[4-(tert-butylsulfamoyl)phenyl]-2-phenoxybenzamide

Cat. No.: B3584843
M. Wt: 424.5 g/mol
InChI Key: OXDSDHZRHILJSA-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-2-phenoxybenzamide is a chemical compound that has garnered attention due to its intriguing structure and potential applications in various fields. This compound features a sulfonamide group linked to a phenyl ring and a phenoxybenzamide moiety, creating a versatile molecule with diverse uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2-phenoxybenzamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with 2-phenoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-2-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-2-phenoxybenzamide has found applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty polymers and resins, where its chemical stability and functional groups contribute to the desired properties of the final products.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The sulfonamide group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects.

    Pathways Involved: The compound may interfere with the synthesis of folic acid in bacteria, a crucial pathway for their growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(tert-butylsulfamoyl)phenyl]acetamide
  • N-[4-(tert-butylsulfamoyl)phenyl]-4-nitrobenzamide
  • N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenoxybenzamide

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-2-phenoxybenzamide stands out due to its unique combination of a sulfonamide group with a phenoxybenzamide moiety, providing a balance of chemical stability and reactivity. This combination allows it to participate in a range of chemical reactions and makes it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-23(2,3)25-30(27,28)19-15-13-17(14-16-19)24-22(26)20-11-7-8-12-21(20)29-18-9-5-4-6-10-18/h4-16,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDSDHZRHILJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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